- Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substratesMicroporous and Mesoporous Materials, 2021, 323,,
Cas no 952-97-6 (4-Nitrophenyl phenyl sulfide)
4-Nitrophenyl phenyl sulfide ist eine organische Schwefelverbindung mit der chemischen Formel C12H9NO2S. Diese Verbindung zeichnet sich durch ihre hohe chemische Stabilität und ihre vielseitige Anwendbarkeit in organischen Synthesen aus. Besonders hervorzuheben ist ihre Rolle als Zwischenprodukt bei der Herstellung von Pharmazeutika und agrochemischen Wirkstoffen. Die Nitrogruppe am Phenylring ermöglicht gezielte weitere Funktionalisierungen, was die Verbindung zu einem wertvollen Baustein in der Feinchemie macht. Aufgrund ihrer gut charakterisierten Eigenschaften und reproduzierbaren Reaktivität wird sie häufig in Forschungs- und Entwicklungsprojekten eingesetzt. Die Verbindung ist unter Standardbedingungen stabil und lässt sich sicher handhaben, was ihre Verwendung in Laboratorien erleichtert.

4-Nitrophenyl phenyl sulfide structure
Produktname:4-Nitrophenyl phenyl sulfide
4-Nitrophenyl phenyl sulfide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Nitrophenyl phenyl sulfide
- 4-Nitrodiphenyl Sulfide
- 1-nitro-4-phenylsulfanylbenzene
- 4-Nitrophenyl Phenyl
- 4-Nitrophenol phenyl sulphide
- 1-Nitro-4-(phenylthio)benzene (ACI)
- Sulfide, p-nitrophenyl phenyl (6CI, 7CI, 8CI)
- (4-Nitrophenyl)(phenyl)sulfane
- (4-Nitrophenyl)phenylsulphide
- 1-Nitro-4-phenylsulfanyl-benzene
- 4-(Phenylthio)nitrobenzene
- 4-Nitro-1-(phenylthio)benzene
- NSC 87341
- p-Nitrodiphenyl sulfide
- p-Nitrophenyl phenyl sulfide
- Phenyl 4-nitrophenyl sulfide
- Phenyl p-nitrophenyl sulfide
- AS-38165
- 1-Nitro-4-(phenylsulfanyl)benzene
- MFCD00024700
- 4-06-00-01694 (Beilstein Handbook Reference)
- NS00040443
- EINECS 213-462-5
- CCRIS 3887
- Benzene, 1-nitro-4-(phenylthio)-
- 952-97-6
- A6UNS7FMA7
- SCHEMBL268150
- 4-Nitrophenyl phenyl sulphide
- SULFIDE, p-NITROPHENYL PHENYL
- NSC87341
- NCIOpen2_005248
- Phenyl-p-nitrophenyl sulfide
- AKOS005216932
- Phenyl p-nitrophenylsulfide
- Benzene,1-nitro-4-(phenylthio)-
- DTXSID50241784
- 4-(Nitrophenyl) phenyl sulfide
- 4-NO2TE
- DB-057573
- CS-0204892
- 1-Nitro-4-(phenylthio)benzene
- NSC-87341
- DTXCID80164275
- UNII-A6UNS7FMA7
- 4-Nitrodiphenyl thioether
- BRN 1912782
- 4-Nitrophenyl phenyl sulfide, 97%
- STK697629
-
- MDL: MFCD00024700
- Inchi: 1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
- InChI-Schlüssel: RJCBYBQJVXVVKB-UHFFFAOYSA-N
- Lächelt: [O-][N+](C1C=CC(SC2C=CC=CC=2)=CC=1)=O
Berechnete Eigenschaften
- Genaue Masse: 231.03500
- Monoisotopenmasse: 231.035
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 3
- Komplexität: 228
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 71.1A^2
- Oberflächenladung: 0
- XLogP3: nichts
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.2840 (rough estimate)
- Schmelzpunkt: 52-55 ºC
- Siedepunkt: 396.8°Cat760mmHg
- Flammpunkt: 193.8°C
- Brechungsindex: 1.5500 (estimate)
- PSA: 71.12000
- LogP: 4.26920
- Löslichkeit: Nicht bestimmt
4-Nitrophenyl phenyl sulfide Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: Irritant
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- WGK Deutschland:3
- Code der Gefahrenkategorie: R36/37/38
- Sicherheitshinweise: S26-S36
- RTECS:WQ5620000
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Store at recommended temperature
- Risikophrasen:R36/37/38
4-Nitrophenyl phenyl sulfide Zolldaten
- HS-CODE:2930909090
- Zolldaten:
China Zollkodex:
2930909090Übersicht:
299090990. Andere organische Schwefelverbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
299090990. andere Schwefelorganische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
4-Nitrophenyl phenyl sulfide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N931715-1g |
(4-Nitrophenyl)(phenyl)sulfane |
952-97-6 | 98% | 1g |
¥68.00 | 2022-09-01 | |
Oakwood | 002980-1g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 1g |
$10.00 | 2024-07-19 | ||
TRC | N504470-2500mg |
4-Nitrophenyl Phenyl Sulfide |
952-97-6 | 2500mg |
$155.00 | 2023-05-17 | ||
Ambeed | A726707-100g |
(4-Nitrophenyl)(phenyl)sulfane |
952-97-6 | 98% | 100g |
$352.0 | 2025-03-05 | |
Alichem | A019134628-100g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 95% | 100g |
$582.12 | 2023-08-31 | |
TRC | N504470-2.5g |
4-Nitrophenyl Phenyl Sulfide |
952-97-6 | 2.5g |
$ 125.00 | 2022-06-03 | ||
Ambeed | A726707-1g |
(4-Nitrophenyl)(phenyl)sulfane |
952-97-6 | 98% | 1g |
$14.0 | 2025-03-05 | |
Fluorochem | 002980-1g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 1g |
£19.00 | 2022-03-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17278-5g |
4-Nitrophenyl phenyl sulfide, 98% |
952-97-6 | 98% | 5g |
¥610.00 | 2023-02-14 | |
abcr | AB118258-25 g |
4-Nitrophenyl phenyl sulfide, 98%; . |
952-97-6 | 98% | 25 g |
€216.00 | 2023-07-20 |
4-Nitrophenyl phenyl sulfide Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ; 6 h, 60 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Referenz
- Oxime ester useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Silica , Nickel ferrite Solvents: Water ; 20 h, 90 °C
Referenz
- Silica Functionalized Magnetic Nickel Ferrite Nanoparticles as an Efficient Recyclable Catalyst for S-Arylation in Aqueous MediumJournal of Inorganic and Organometallic Polymers and Materials, 2017, 27(6), 1730-1739,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , S8 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Polyethylene glycol ; 10 h, 80 °C
Referenz
- CuFe2O4 magnetic nanoparticle catalyzed odorless synthesis of sulfides using phenylboronic acid and aryl halides in the presence of S8New Journal of Chemistry, 2016, 40(9), 7522-7528,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: 1627340-22-0 Solvents: Dimethylformamide ; 2 h, 70 °C
Referenz
- Nickel-Schiff base complex catalyzed C-S cross-coupling of thiols with organic chloridesTetrahedron, 2014, 70(41), 7484-7489,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 5 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Syntheses of aryl thioethers via aromatic substitution of aryl halides at 0 to 25°CChemical & Pharmaceutical Bulletin, 2023, 71(7), 620-623,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Referenz
- Oxime ester compound useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Referenz
- Oxime ester compounds, photopolymerization initiators containing them, and photosensitive compositions and alkali-developable photosensitive resin compositions containing the initiators, Japan, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1928787-86-3 Solvents: Ethanol ; 6 h, 80 °C
Referenz
- Cerium catalyst promoted C-S cross-coupling: synthesis of thioethers, dapsone and RN-18 precursorsOrganic & Biomolecular Chemistry, 2019, 17(47), 10103-10108,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , 3,5-Dimethyl-1-[(phenylseleno)methyl]-1H-pyrazole Solvents: Dimethyl sulfoxide ; 6 h, 110 °C
Referenz
- New arylselanylpyrazole-copper catalysts: Highly efficient catalytic system for C-Se and C-S coupling reactionsCatalysis Communications, 2019, 121, 19-26,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Solvents: Hexamethylphosphoramide
Referenz
- Reactions of organometallic compounds catalyzed by transition metal complexes. XV. Preparation of esters of thiocarboxylic acids by catalytic carbonylation of aryl iodides and triethyltin sulfidesZhurnal Organicheskoi Khimii, 1988, 24(10), 2126-32,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Copper Solvents: Toluene ; 60 h, 5 bar, 130 °C
Referenz
- Copper Nanoparticles Stabilized in a Porous Chitosan Aerogel as a Heterogeneous Catalyst for C-S Cross-couplingChemCatChem, 2015, 7(20), 3307-3315,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Sodium oxide , Copper oxide (CuO) , Alumina , Tetrapropylammonium hydroxide , Silica Solvents: Dimethyl sulfoxide ; 12 h, 100 °C
Referenz
- High activity and stability in the cross-coupling of aryl halides with disulfides over Cu-doped hierarchically porous zeolite ZSM-5Chemical Communications (Cambridge, 2015, 51(27), 5890-5893,
Synthetic Routes 14
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Potassium fluoride , S8 Catalysts: Copper Solvents: Dimethylformamide ; 11 h, 80 °C
Referenz
- Cu-ZSM5 as reusable catalyst for the one-pot, odorless and ligand-free C-S bond formationCatalysis Communications, 2016, 86, 108-112,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: 2144800-61-1 Solvents: Dimethylformamide ; 6 - 8 h, 80 °C
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Referenz
- Carbon-sulphur cross coupling reactions catalyzed by nickel-based coordination polymers based on metalloligandsDalton Transactions, 2017, 46(43), 15023-15031,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 21 h, 110 °C
Referenz
- Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides under Ligand-Free ConditionsJournal of the Chinese Chemical Society (Weinheim, 2014, 61(9), 967-974,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Catalysts: Reline ; 1.5 h, 80 °C
Referenz
- Deep Eutectic Solvent: An Efficient and Recyclable Catalyst for Synthesis of Thioethers.ChemistrySelect, 2017, 2(25), 7645-7650,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Dimethylformamide ; 24 h, 130 °C
Referenz
- Maghemite-Copper Nanocomposites: Applications for Ligand-Free Cross-Coupling (C-O, C-S, and C-N) ReactionsChemCatChem, 2015, 7(21), 3495-3502,
Synthetic Routes 20
4-Nitrophenyl phenyl sulfide Raw materials
- Stannane,triethyl(phenylthio)-
- Phenylboronic acid
- 1-Fluoro-4-nitrobenzene
- Phenylthiotrimethylsilane
- Chlorotriphenylstannane
- Phenyl disulfide
4-Nitrophenyl phenyl sulfide Preparation Products
4-Nitrophenyl phenyl sulfide Verwandte Literatur
-
1. 865. Solvation of ions. Part III. The SN2 reactivity of some group VI anions, pyridine, and alkyl halides in dipolar aprotic solventsA. J. Parker J. Chem. Soc. 1961 4398
-
2. Displacement of aromatic nitro groups by anionic sulfur nucleophiles: reactivity of aryl disulfide and thiolate ions towards dinitrobenzenes in N,N-dimethylacetamideJulie Robert,Meriem Anouti,Gérard Bosser,Jean-Luc Parrain,Jacky Paris J. Chem. Soc. Perkin Trans. 2 1995 1639
-
3. Photoelectrochemical reduction of meta-halonitrobenzenes and related speciesRichard G. Compton,Robert A. W. Dryfe,John C. Eklund,Stephen D. Page,Judy Hirst,Lembit Nei,George W. J. Fleet,Kenneth Y. Hsia,Donald Bethell,Louise J. Martingale J. Chem. Soc. Perkin Trans. 2 1995 1673
-
C. W. L. Bevan,J. Hirst J. Chem. Soc. 1956 254
-
Soumya Dutta,Amit Saha Org. Biomol. Chem. 2019 17 9360
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:952-97-6)4-Nitrophenyl phenyl sulfide

Reinheit:99%
Menge:100g
Preis ($):288.0